1-(2-Methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
Overview
Description
1-(2-Methoxyphenyl)-6-oxopiperidine-3-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a piperidine ring, which also contains a carboxylic acid and a ketone functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-6-oxopiperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with oxetane in the presence of a catalyst such as Yb(OTf)3 in acetonitrile. This reaction forms the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol, which can then be further processed to obtain the desired compound . Industrial production methods often involve optimization of reaction conditions to improve yield and purity, including the use of recrystallization techniques for purification.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methoxyphenyl)-6-oxopiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with various receptors and enzymes, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The carboxylic acid and ketone groups play a crucial role in the compound’s reactivity and biological activity.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-6-oxopiperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: This compound lacks the ketone and carboxylic acid groups, making it less reactive in certain chemical reactions.
Indole derivatives: These compounds share some structural similarities and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-18-11-5-3-2-4-10(11)14-8-9(13(16)17)6-7-12(14)15/h2-5,9H,6-8H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPGLRDFNCXXJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CCC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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